molecular formula C25H22N4O4 B12100689 N-Fmoc-4-(azidomethyl)-L-phenylalanine

N-Fmoc-4-(azidomethyl)-L-phenylalanine

Cat. No.: B12100689
M. Wt: 442.5 g/mol
InChI Key: RZPSIJJEHUESPS-UHFFFAOYSA-N
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Description

N-Fmoc-4-(azidomethyl)-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an azidomethyl group attached to the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-(azidomethyl)-L-phenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced by reacting the protected phenylalanine with a suitable azidomethylating agent, such as azidomethyl bromide, under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of L-phenylalanine are reacted with Fmoc chloride in industrial reactors.

    Azidomethylation: The protected intermediate is then subjected to azidomethylation using azidomethyl bromide in large-scale reactors.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azidomethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the azide group.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: The corresponding amine derivative.

    Cycloaddition Products: Triazole derivatives.

Scientific Research Applications

Chemistry: N-Fmoc-4-(azidomethyl)-L-phenylalanine is used as a building block in the synthesis of peptides and proteins

Biology: In biological research, this compound is used to study protein-protein interactions and to introduce site-specific modifications in proteins. The azide group can be selectively modified without affecting the rest of the molecule.

Medicine: this compound is used in the development of peptide-based drugs. The ability to introduce modifications at specific sites allows for the design of peptides with improved therapeutic properties.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development. It is also used in the production of diagnostic reagents and bioconjugates.

Mechanism of Action

The mechanism of action of N-Fmoc-4-(azidomethyl)-L-phenylalanine is primarily related to its role as a building block in peptide synthesis The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In peptide synthesis, the primary target is the growing peptide chain, where the compound is incorporated at specific positions to introduce desired modifications.

Comparison with Similar Compounds

    N-Fmoc-4-iodo-D-phenylalanine: Similar in structure but with an iodine atom instead of an azide group.

    N-Fmoc-4-chloro-D-phenylalanine: Contains a chlorine atom instead of an azide group.

    N-Fmoc-4-bromo-L-tryptophan: Contains a bromine atom and a tryptophan backbone instead of phenylalanine.

Uniqueness: N-Fmoc-4-(azidomethyl)-L-phenylalanine is unique due to the presence of the azidomethyl group, which allows for selective modifications through click chemistry

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31)

InChI Key

RZPSIJJEHUESPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O

Origin of Product

United States

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